molecular formula C15H13NOS3 B2522832 N-(thiophen-2-yl(thiophen-3-yl)methyl)-2-(thiophen-3-yl)acetamide CAS No. 2034231-52-0

N-(thiophen-2-yl(thiophen-3-yl)methyl)-2-(thiophen-3-yl)acetamide

Cat. No. B2522832
CAS RN: 2034231-52-0
M. Wt: 319.46
InChI Key: HDZCPJNOFZJOPR-UHFFFAOYSA-N
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Description

The compound "N-(thiophen-2-yl(thiophen-3-yl)methyl)-2-(thiophen-3-yl)acetamide" is a heterocyclic amide derivative that is not directly mentioned in the provided papers. However, similar compounds with thiophene moieties and acetamide groups have been synthesized and studied for various properties and biological activities. These compounds are of interest due to their potential applications in medicinal chemistry and material science due to the unique properties imparted by the thiophene rings .

Synthesis Analysis

The synthesis of related heterocyclic amide derivatives typically involves reactions such as N-acylation, where an amino group on a thiophene ring reacts with an activated acetic acid derivative. For instance, the synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide was achieved by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid . Another example is the synthesis of N-(furan/thiophene/pyrrole-2-yl-(2-hydroxynaphthalen-1-yl)methyl)acetamides using a one-pot three-component synthesis involving 2-naphthol, aldehydes, and amides . These methods highlight the versatility and reactivity of thiophene-containing compounds in forming complex structures.

Molecular Structure Analysis

The molecular structure of thiophene-based acetamides is often characterized by spectroscopic techniques such as FT-IR, NMR, and X-ray crystallography. For example, the structure of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide was elucidated using these methods, revealing the presence of hydrogen bonds that stabilize the crystal packing . Similarly, the crystal structure of other related compounds has been solved, providing insights into their conformation and intermolecular interactions .

Chemical Reactions Analysis

Thiophene-based acetamides can participate in various chemical reactions due to the presence of reactive functional groups. The cyanoacetamido moiety in some derivatives can undergo regioselective attack and cyclization with different chemical reagents, leading to the formation of diverse heterocyclic products . Additionally, the reactivity of these compounds can be explored through computational methods such as density functional theory (DFT), which can predict interactions with biological molecules like DNA .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene-based acetamides are influenced by their molecular structure. The presence of thiophene rings and substituents such as cyano, methyl, and trifluoromethyl groups can affect properties like solubility, melting point, and reactivity. Theoretical calculations using DFT can provide insights into the electronic properties, charge distribution, and potential sites for chemical reactivity . The biological evaluation of these compounds often includes antimicrobial and antioxidant activities, as well as their potential as anticancer agents .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of chemical compounds related to N-(thiophen-2-yl(thiophen-3-yl)methyl)-2-(thiophen-3-yl)acetamide often involves complex reactions aiming to explore their potential biological and pharmacological activities. For instance, the synthesis and biological evaluation of kappa-opioid agonists derived from N-[2-(1-pyrrolidinyl)ethyl]acetamides, which might share structural similarities with N-(thiophen-2-yl(thiophen-3-yl)methyl)-2-(thiophen-3-yl)acetamide, have been studied to develop potent analgesics with reduced side effects (Barlow et al., 1991). These studies are crucial for understanding the structure-activity relationship and enhancing the efficacy of these compounds.

Optoelectronic Applications

Research into the optoelectronic properties of thiazole-based polythiophenes, including compounds structurally related to N-(thiophen-2-yl(thiophen-3-yl)methyl)-2-(thiophen-3-yl)acetamide, has shown promising results. The study by Camurlu and Guven (2015) highlighted the potential use of such compounds in electrochemical polymerization and their significant optoelectronic properties, indicating their applicability in electronic and photonic devices (Camurlu & Guven, 2015).

Pharmaceutical Research

The development of novel pharmaceuticals often involves the synthesis and modification of compounds like N-(thiophen-2-yl(thiophen-3-yl)methyl)-2-(thiophen-3-yl)acetamide. For example, the synthesis of N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl]acetamide derivatives has been explored for potential therapeutic applications, demonstrating the chemical versatility and potential biological relevance of these compounds (Yang Jing, 2010).

Material Science and Polymer Chemistry

The study of thiazole and thiophene-containing compounds extends into materials science, where their incorporation into polymers can lead to materials with novel properties. For instance, the synthesis of cationic polythiophenes has been investigated for applications such as responsive DNA-binding polymers, showcasing the utility of thiophene derivatives in biotechnological and material science fields (Carreon et al., 2014).

Antioxidant and Antimicrobial Activity

Research has also focused on the biological activities of thiophene derivatives, including their antioxidant and antimicrobial properties. The synthesis and characterization of new compounds, such as N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, have been explored for their potential medicinal applications. These studies highlight the broad spectrum of biological activities exhibited by thiophene derivatives and their potential use in developing new therapeutic agents (Cakmak et al., 2022).

properties

IUPAC Name

2-thiophen-3-yl-N-[thiophen-2-yl(thiophen-3-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NOS3/c17-14(8-11-3-6-18-9-11)16-15(12-4-7-19-10-12)13-2-1-5-20-13/h1-7,9-10,15H,8H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDZCPJNOFZJOPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(C2=CSC=C2)NC(=O)CC3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NOS3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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